molecular formula C7H5N4NaO3S B2574549 sodium 4-(1H-tetrazol-1-yl)benzenesulfonate CAS No. 205383-46-6

sodium 4-(1H-tetrazol-1-yl)benzenesulfonate

Cat. No.: B2574549
CAS No.: 205383-46-6
M. Wt: 248.19
InChI Key: DKOXJDRKDLHQOZ-UHFFFAOYSA-M
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Description

Sodium 4-(1H-tetrazol-1-yl)benzenesulfonate is a chemical compound with the molecular formula C(_7)H(_5)N(_4)NaO(_3)S and a molecular weight of 248.20 g/mol. It is characterized by the presence of a tetrazole ring attached to a benzenesulfonate group, making it a valuable compound in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(1H-tetrazol-1-yl)benzenesulfonate typically involves the reaction of 4-chlorobenzenesulfonic acid with sodium azide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The general reaction conditions include:

    Temperature: Moderate heating (50-80°C)

    Solvent: Aqueous or organic solvents like dimethylformamide (DMF)

    Catalysts: Often, no catalyst is required, but phase transfer catalysts can be used to enhance the reaction rate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the tetrazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products:

    Oxidation Products: Various oxidized tetrazole derivatives

    Reduction Products: Reduced forms of the benzenesulfonate group

    Substitution Products: Functionalized benzenesulfonates with diverse applications

Scientific Research Applications

Sodium 4-(1H-tetrazol-1-yl)benzenesulfonate is utilized in several scientific fields:

    Chemistry: As a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.

    Biology: Used in biochemical assays and as a probe in molecular biology due to its unique structural properties.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Employed in the manufacture of dyes, pigments, and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which sodium 4-(1H-tetrazol-1-yl)benzenesulfonate exerts its effects is largely dependent on its ability to interact with various molecular targets. The tetrazole ring can form stable complexes with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the sulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

  • Sodium 4-(1H-tetrazol-1-yl)benzoate
  • Sodium 4-(1H-tetrazol-1-yl)phenylsulfonate

Comparison: Sodium 4-(1H-tetrazol-1-yl)benzenesulfonate is unique due to its specific combination of a tetrazole ring and a benzenesulfonate group. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, which are not as pronounced in similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.

Properties

IUPAC Name

sodium;4-(tetrazol-1-yl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3S.Na/c12-15(13,14)7-3-1-6(2-4-7)11-5-8-9-10-11;/h1-5H,(H,12,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOXJDRKDLHQOZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N4NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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